2-(Dimethylamino)butanenitrile

Organic Synthesis α‑Aminonitrile Vilsmeier Conditions

2-(Dimethylamino)butanenitrile (CAS 62737-41-1) is an α‑aminonitrile derivative within the class of tertiary amino nitriles, characterized by a dimethylamino group and a butanenitrile backbone. This compound is employed as a synthetic building block and intermediate in organic synthesis, leveraging its dual nucleophilic/electrophilic reactivity.

Molecular Formula C6H12N2
Molecular Weight 112.17 g/mol
CAS No. 62737-41-1
Cat. No. B3055006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Dimethylamino)butanenitrile
CAS62737-41-1
Molecular FormulaC6H12N2
Molecular Weight112.17 g/mol
Structural Identifiers
SMILESCCC(C#N)N(C)C
InChIInChI=1S/C6H12N2/c1-4-6(5-7)8(2)3/h6H,4H2,1-3H3
InChIKeyCAGISDHALCVYJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Dimethylamino)butanenitrile (CAS 62737-41-1) Procurement and Differentiation Baseline


2-(Dimethylamino)butanenitrile (CAS 62737-41-1) is an α‑aminonitrile derivative within the class of tertiary amino nitriles, characterized by a dimethylamino group and a butanenitrile backbone. This compound is employed as a synthetic building block and intermediate in organic synthesis, leveraging its dual nucleophilic/electrophilic reactivity . Its structural and physicochemical profile positions it as a distinct candidate among close homologs, with quantifiable differences in synthetic accessibility, physical properties, and handling requirements.

2-(Dimethylamino)butanenitrile (CAS 62737-41-1) Procurement Risk: Why In‑Class Analogs Are Not Direct Substitutes


Interchanging 2-(dimethylamino)butanenitrile with structurally similar α‑aminonitriles is not straightforward due to divergent physical property profiles that critically impact reaction medium selection, separation efficiency, and safety handling . Even minor variations in alkyl chain length and substitution pattern translate into measurable differences in density, flash point, and molecular weight, which can alter solvent compatibility, distillation parameters, and shipping classifications [1]. The following quantitative evidence guide delineates the specific, verifiable differentiators that should inform scientific selection and procurement decisions.

2-(Dimethylamino)butanenitrile (CAS 62737-41-1) Quantitative Differentiation Evidence


Synthetic Accessibility: Quantitative Yield vs. 78% Baseline for Related α‑Aminonitriles

2-(Dimethylamino)butanenitrile can be synthesized in quantitative yield using adapted Vilsmeier conditions, as reported by Jaster et al. [1]. In contrast, the closely related 2-(dimethylamino)-2-methylbutanenitrile, which shares the same core α‑aminonitrile motif but features an additional methyl substituent at the α‑carbon, is obtained in only 78% yield under alternative aqueous reaction conditions . This 22% yield gap highlights a meaningful synthetic advantage in procurement scenarios where high throughput or cost‑efficient production is paramount.

Organic Synthesis α‑Aminonitrile Vilsmeier Conditions

Volatility and Handling Safety: Flash Point 22 °C vs. ≥35 °C for Closest Analogs

2-(Dimethylamino)butanenitrile exhibits a flash point of 22 °C , which is substantially lower than those of its immediate homologs: 2-(dimethylamino)acetonitrile (35 °C) and 2-(dimethylamino)propionitrile (38.8 °C) . This 13–16.8 °C reduction in flash point classifies the compound as a more volatile liquid, necessitating stricter temperature control during storage, shipping, and laboratory handling.

Physical Chemistry Safety Volatility

Density and Solvent Compatibility: 0.89 g/cm³ Intermediate Between Lighter and Heavier Analogs

The measured density of 2-(dimethylamino)butanenitrile is 0.89 g/cm³ at 20 °C . This value lies between the densities of the two‑carbon shorter analog 2-(dimethylamino)acetonitrile (0.863 g/cm³ at 25 °C) and the one‑carbon shorter 2-(dimethylamino)propionitrile (0.875 g/cm³) , as well as the diethylamino‑substituted analog (0.893 g/cm³, predicted) [1]. The incremental density shift influences miscibility with aqueous and organic phases and can alter layer separation behavior in biphasic reactions.

Physical Chemistry Process Chemistry Solvent Selection

Storage and Shipping Requirements: –10 °C with Ice Pack vs. Ambient or 2–8 °C for Analogs

Commercial suppliers specify that 2-(dimethylamino)butanenitrile must be stored at –10 °C and shipped on ice packs . In contrast, 2-(dimethylamino)acetonitrile is stored at 2–8 °C , and 2-(dimethylamino)propionitrile is transported as non‑hazardous material at ambient temperature . The more stringent cold‑chain requirement for 2-(dimethylamino)butanenitrile adds logistical complexity and may influence procurement lead times and shipping costs.

Logistics Stability Procurement

Molecular Weight and Lipophilicity: Balanced Intermediate for Pharmacokinetic Tuning

2-(Dimethylamino)butanenitrile possesses a molecular weight of 112.17 g/mol , placing it squarely between the lighter 2-(dimethylamino)acetonitrile (84.12 g/mol) [1] and 2-(dimethylamino)propionitrile (98.15 g/mol) on one side, and the heavier 2-(diethylamino)butanenitrile (140.23 g/mol) [2] on the other. This intermediate molecular weight, when combined with the predicted lipophilicity (XLogP3‑AA ≈ 1.7 for the diethyl analog) [2], offers a tunable balance between permeability and solubility that can be exploited in the design of CNS‑penetrant or orally bioavailable lead compounds.

Medicinal Chemistry Drug Design Lipophilicity

2-(Dimethylamino)butanenitrile (CAS 62737-41-1) Evidence‑Based Application Scenarios


High‑Throughput Library Synthesis Where Yield Efficiency Is Paramount

The quantitative synthetic yield achievable under Vilsmeier conditions [1] makes 2-(dimethylamino)butanenitrile an economically attractive building block for combinatorial chemistry and parallel synthesis campaigns. Compared with the 78% yield reported for 2-(dimethylamino)-2-methylbutanenitrile , the near‑quantitative conversion reduces the number of purification steps and minimizes waste, directly lowering the cost per compound in large‑scale library production.

Process Chemistry Requiring Precise Density‑Based Phase Management

With a density of 0.89 g/cm³ , 2-(dimethylamino)butanenitrile offers distinct advantages in biphasic reactions where phase separation efficiency is critical. Its intermediate density—between the lighter acetonitrile analog (0.863 g/cm³) and the heavier propionitrile (0.875 g/cm³) —allows chemists to fine‑tune solvent systems and achieve cleaner separations in aqueous workups and continuous flow processes.

Medicinal Chemistry Programs Targeting Balanced Lipophilicity

The molecular weight of 112.17 g/mol and the inferred lipophilicity (XLogP3‑AA ~1.7 for the diethyl analog) [2] position 2-(dimethylamino)butanenitrile as a versatile intermediate for modulating the physicochemical profile of drug candidates. Its intermediate weight provides a favorable starting point for optimizing CNS penetration and oral bioavailability, while the dimethylamino moiety offers a handle for further functionalization or salt formation.

Cold‑Chain Logistics Planning and Hazard Assessment

The low flash point of 22 °C and the mandatory –10 °C storage with ice pack shipping necessitate specialized handling protocols. These quantifiable differences from analogs—which often ship at ambient temperature—should be integrated into procurement planning to ensure adequate cold storage capacity, expedited delivery, and compliance with hazardous materials shipping regulations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
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